Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate
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Overview
Description
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is an organic compound with the molecular formula C15H11BrO3 It is a derivative of naphthofuran, a fused aromatic system, and contains a bromine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate typically involves the bromination of naphthofuran followed by esterification. A common synthetic route includes:
Bromination: Naphthofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated naphthofuran is then reacted with methyl chloroacetate in the presence of a base like potassium carbonate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the ester group to an alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials.
Biological Studies: Used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-chloronaphtho[2,1-b]furan-1-yl)acetate
- Methyl (2-fluoronaphtho[2,1-b]furan-1-yl)acetate
- Methyl (2-iodonaphtho[2,1-b]furan-1-yl)acetate
Uniqueness
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, providing distinct pathways for chemical modifications.
This compound’s unique structural features and reactivity make it a valuable tool in various fields of research and industry.
Biological Activity
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is a compound with significant biological activities attributed to its unique chemical structure, which includes a naphtho[2,1-b]furan moiety and a bromine substituent. This article reviews the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and related compounds.
Structural Characteristics
The molecular formula of this compound is C16H13BrO3. Its structure consists of three fused rings: two six-membered rings and one five-membered ring. The presence of the bromine atom enhances its reactivity and biological potential, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Compounds derived from naphtho[2,1-b]furan structures have shown significant antimicrobial effects against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth effectively.
- Cytotoxic Effects : Research indicates that this compound demonstrates cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
- Anti-inflammatory Activity : The furan moiety in the compound contributes to its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with key biological targets such as enzymes and receptors. Molecular docking studies have indicated that this compound may bind effectively to proteins involved in disease pathways, suggesting its potential as a therapeutic agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl (naphtho[2,1-b]furan-1-yl)acetate | Naphtho[2,1-b]furan backbone without bromine | Moderate antibacterial activity |
5-Bromo-naphtho[2,1-b]furan | Bromine substitution at different positions | Anticancer properties |
2-Methylnaphtho[2,1-b]furan | Methyl group instead of acetate | Antimicrobial activity |
This table illustrates how this compound stands out due to its specific bromination and ester functionalities that enhance its reactivity and biological potential compared to its analogs.
Case Studies and Research Findings
Various studies have investigated the biological activities of this compound:
- Anticancer Research : A study published in PMC demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines. The research utilized cell viability assays to establish dose-dependent effects and apoptosis induction mechanisms .
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed promising results comparable to standard antibiotics in inhibiting bacterial growth .
Properties
Molecular Formula |
C15H11BrO3 |
---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3 |
InChI Key |
ACYAEXAHQINSEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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